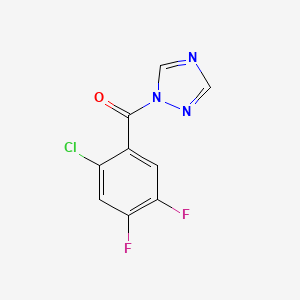

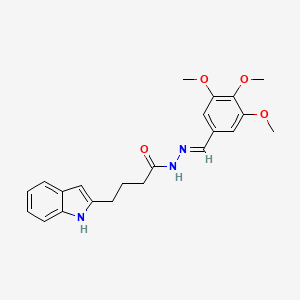

![molecular formula C20H30N2O3 B5599270 7-[4-(3-羟基-3-甲基丁基)苄基]-3-甲基-1-氧杂-3,7-二氮杂螺[4.5]癸烷-2-酮](/img/structure/B5599270.png)

7-[4-(3-羟基-3-甲基丁基)苄基]-3-甲基-1-氧杂-3,7-二氮杂螺[4.5]癸烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of organic compounds known as spirocyclic compounds, which are characterized by their unique structures consisting of two or more rings that share a single atom. The spiro compounds, especially those containing heteroatoms such as oxygen and nitrogen in their structures, have attracted interest due to their pharmacological properties and their use in medicinal chemistry.

Synthesis Analysis

Spirocyclic compounds, including those similar to the specified compound, are synthesized through various methods, including Michael addition reactions, cyclization reactions, and Prins/pinacol cascade processes. These methods allow for the formation of complex spirocyclic frameworks with high selectivity and yield, demonstrating the synthetic versatility of spiro compounds (Reddy et al., 2014).

Molecular Structure Analysis

The molecular structures of spirocyclic compounds are characterized by their spirocyclic centers, where the rings are connected through a single atom. X-ray crystallography studies have been conducted to determine the precise molecular configurations of these compounds, revealing details such as chair conformations, planar furan rings, and the orientation of substituents (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of spirocyclic compounds can be influenced by the presence of functional groups and the spirocyclic framework itself. Studies have shown that these compounds undergo various chemical reactions, including cycloadditions, which can lead to the formation of new spirocyclic derivatives with interesting biological activities (Chiaroni et al., 2000).

科学研究应用

合成与药理学评价

- 1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮的合成已探索了它们作为抗高血压药的潜力,证明了在自发性高血压大鼠中的活性,并确定了作为α-肾上腺素能受体阻滞剂的特定化合物 (卡伦等人,1981).

化学合成与结构分析

- 研究详细阐述了通过烯烃前体的氧化环化合成氮杂螺[4.5]癸烷体系,有助于有机化学的方法论 (马丁-洛佩兹和贝尔梅霍,1998).

- 对螺内酰胺的研究表明它们可用作构象受限的假肽,表明它们在肽合成和构象分析中的重要性 (费尔南德斯等人,2002).

反应性和结构元素检查

- 对相关结构元素的反应性进行了比较研究,提供了对其化学行为和在开发新抗生素中的潜在应用的见解 (吴和科恩,1992).

属性

IUPAC Name |

9-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-19(2,24)11-9-16-5-7-17(8-6-16)13-22-12-4-10-20(15-22)14-21(3)18(23)25-20/h5-8,24H,4,9-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCBHRBMLGGGSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)CN2CCCC3(C2)CN(C(=O)O3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(3-Hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

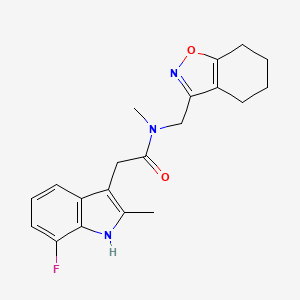

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

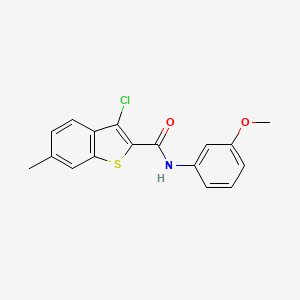

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)

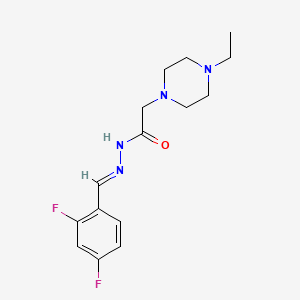

![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)

![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)

![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)